molecular formula C7H14O3 B12333269 2-Buten-1-ol, propanoate

2-Buten-1-ol, propanoate

Cat. No.: B12333269
M. Wt: 146.18 g/mol
InChI Key: SWIYPIRBMOGQPV-SQQVDAMQSA-N
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Description

2-Buten-1-ol, propanoate, also known as but-2-enyl propanoate, is an organic compound with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.1690 g/mol . It is an ester formed from the reaction of 2-buten-1-ol and propanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Buten-1-ol, propanoate can be synthesized through the esterification of 2-buten-1-ol with propanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve the isomerization of 3-buten-1-ol compounds in the presence of palladium catalysts doped with selenium or tellurium and hydrogen . This method allows for the efficient conversion of the starting materials to the desired ester with high yields.

Chemical Reactions Analysis

Types of Reactions

2-Buten-1-ol, propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

2-Buten-1-ol, propanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Buten-1-ol, propanoate involves its interaction with molecular targets and pathways within biological systems. The ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular functions and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Butyl propanoate: An ester with a similar structure but with a saturated alkyl chain.

    2-Buten-1-ol, acetate: An ester with a similar unsaturated alcohol but with acetic acid instead of propanoic acid.

Uniqueness

2-Buten-1-ol, propanoate is unique due to its unsaturated alkyl chain, which imparts distinct chemical reactivity and properties compared to its saturated counterparts. The presence of the double bond in the alkyl chain allows for additional reactions, such as hydrogenation and polymerization, making it a versatile compound in various applications .

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

(E)-but-2-en-1-ol;propanoic acid

InChI

InChI=1S/C4H8O.C3H6O2/c1-2-3-4-5;1-2-3(4)5/h2-3,5H,4H2,1H3;2H2,1H3,(H,4,5)/b3-2+;

InChI Key

SWIYPIRBMOGQPV-SQQVDAMQSA-N

Isomeric SMILES

CCC(=O)O.C/C=C/CO

Canonical SMILES

CCC(=O)O.CC=CCO

Origin of Product

United States

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